
2,5-Diisopropyl methyl cinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diisopropyl methyl cinnamate is an organic compound with the molecular formula C16H22O2. It is a derivative of cinnamic acid, characterized by the presence of two isopropyl groups attached to the phenyl ring and a methyl ester group. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diisopropyl methyl cinnamate can be synthesized through the Heck reaction, which involves the coupling of an aryl halide with an olefin in the presence of a palladium catalyst. The reaction is typically carried out in the presence of isopropyl alcohol as the solvent . Another method involves the esterification of 2,5-diisopropyl cinnamic acid with methanol under acidic conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs continuous-flow microreactors. This method allows for precise control of reaction parameters, leading to high yields and purity of the final product . The use of recyclable catalysts and mild reaction conditions further enhances the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Diisopropyl methyl cinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 2,5-Diisopropyl cinnamic acid.
Reduction: 2,5-Diisopropyl methyl cinnamyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Diisopropyl methyl cinnamate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug formulations due to its UV-absorbing properties.
Industry: Utilized in the production of cosmetics, particularly as a UV absorber in sunscreens.
Mechanism of Action
The primary mechanism by which 2,5-Diisopropyl methyl cinnamate exerts its effects is through the absorption of ultraviolet light. The compound absorbs UV radiation and converts it into less harmful heat, thereby protecting the skin from UV-induced damage . In antimicrobial applications, it interacts with microbial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Methyl cinnamate: Lacks the isopropyl groups, making it less hydrophobic.
Ethyl cinnamate: Similar structure but with an ethyl ester group instead of a methyl ester.
Butyl cinnamate: Contains a butyl ester group, which increases its hydrophobicity.
Uniqueness
2,5-Diisopropyl methyl cinnamate is unique due to the presence of two isopropyl groups, which enhance its hydrophobicity and stability. This makes it particularly effective as a UV absorber in cosmetic formulations compared to its simpler counterparts .
Properties
CAS No. |
63600-28-2 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
methyl (E)-3-[2,5-di(propan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C16H22O2/c1-11(2)13-6-8-15(12(3)4)14(10-13)7-9-16(17)18-5/h6-12H,1-5H3/b9-7+ |
InChI Key |
PABHEXWDYRTPBQ-VQHVLOKHSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)/C=C/C(=O)OC |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


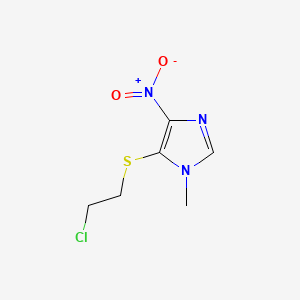



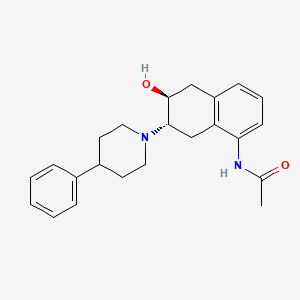
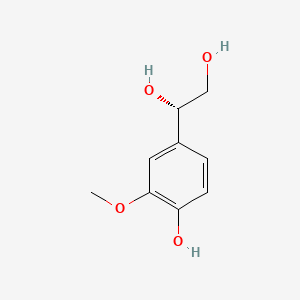
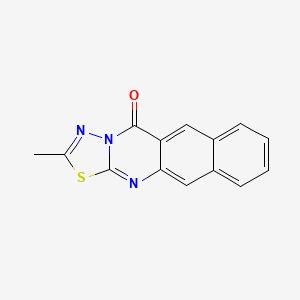
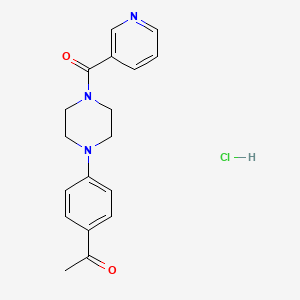
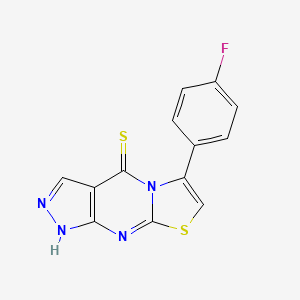

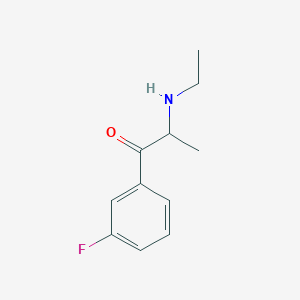
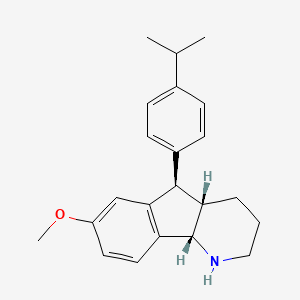
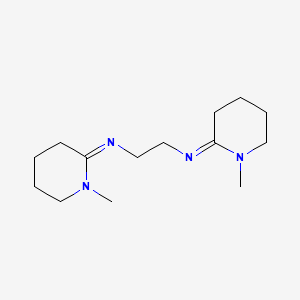
![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)
